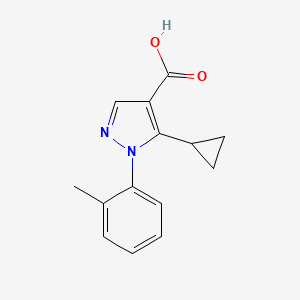

5-cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-4-carboxylic acid derivative characterized by a cyclopropyl group at the 5-position of the pyrazole ring and a 2-methylphenyl substituent at the 1-position. Pyrazole-4-carboxylic acids are known for their hydrogen-bonding capabilities via the carboxylic acid group, which enhances interactions with biological targets and influences crystallization behavior .

Properties

IUPAC Name |

5-cyclopropyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-4-2-3-5-12(9)16-13(10-6-7-10)11(8-15-16)14(17)18/h2-5,8,10H,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTLGJDAUAROIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of a boronic acid derivative of cyclopropyl with a halogenated pyrazole derivative in the presence of a palladium catalyst and a base.

Direct Arylation: This method involves the direct arylation of a pyrazole ring with a cyclopropyl group using a suitable catalyst and reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are carefully controlled to achieve the desired product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can be performed to replace specific functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. Studies on similar compounds have shown that modifications to the pyrazole ring can enhance their efficacy against inflammatory diseases. The presence of the cyclopropyl group in 5-cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid may contribute to this activity by increasing lipophilicity and facilitating better interaction with biological targets .

2. Anticancer Properties

The pyrazole scaffold is often explored for its anticancer potential. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also possess such properties, warranting further investigation into its mechanism of action and potential as a chemotherapeutic agent .

3. Neurological Applications

There is growing interest in the neuroprotective effects of pyrazole derivatives. Some studies have linked these compounds to neuroprotection in models of neurodegenerative diseases. The unique structure of this compound could provide insights into developing new treatments for conditions such as Alzheimer's disease .

Agricultural Science Applications

1. Herbicidal Activity

Research indicates that certain pyrazole derivatives can act as herbicides, inhibiting the growth of specific plant species while being less harmful to crops. The application of this compound in agricultural formulations could be explored to develop selective herbicides with lower environmental impact .

2. Plant Growth Regulators

There is potential for this compound to be used as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors. Its effectiveness would depend on further studies assessing its impact on various plant species .

Material Science Applications

1. Synthesis of Novel Materials

The unique properties of this compound make it a candidate for synthesizing new materials with specific functionalities. Its incorporation into polymer matrices or as a ligand in coordination chemistry could lead to innovative applications in nanotechnology and materials engineering .

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

The following analysis compares structurally related pyrazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Sulfonamide-Functionalized Analogs

Compounds with sulfonamide groups on the phenyl ring exhibit distinct polarity and binding properties. Key examples include:

Key Findings :

- Substituent Position : The position of methoxy groups on the sulfonamide (e.g., 2-MeO vs. 4-MeO) affects retention time, with ortho-substituted analogs (e.g., 8q) showing longer retention (3.79 min) due to increased steric hindrance or altered polarity .

- N-Alkylation: Methylation of the sulfonamide nitrogen (8f) reduces molecular weight slightly (412.2 vs.

Methyl- and Phenyl-Substituted Analogs

Simpler analogs with methyl or phenyl groups highlight the role of steric and electronic effects:

Key Findings :

- Hydrogen Bonding : The carboxylic acid group in 5-methyl-1-phenyl derivatives forms strong intermolecular hydrogen bonds, stabilizing crystal lattices .

Bulkier Substituents: Cyclopropyl and Isopropyl

Bulky substituents influence solubility and steric interactions:

Key Findings :

- Lipophilicity : Trifluoromethyl groups (e.g., 3-CF3-Ph) enhance lipophilicity, improving membrane permeability .

Biological Activity

Overview

5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 241800-37-3) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This compound features a cyclopropyl group and a 2-methylphenyl moiety, contributing to its unique pharmacological properties. Recent studies have highlighted its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer therapies.

- Molecular Formula : C₁₄H₁₄N₂O₂

- Molecular Weight : 242.27 g/mol

- IUPAC Name : 5-cyclopropyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid

- InChI Key : VFNMMVCYCODIGI-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that modifications in the pyrazole structure could enhance antibacterial effects against various strains such as E. coli and S. aureus. For instance, compounds with specific side groups showed improved inhibition rates compared to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is noteworthy. In vitro studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established drugs like dexamethasone .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated in several studies. It has been shown to effectively reduce inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism involves modulation of pro-inflammatory cytokines and inhibition of inflammatory pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.

- Receptor Modulation : It likely interacts with various receptors, altering their activity and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Cyclopropyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxylic acid | Structure | Anti-inflammatory, Antimicrobial |

| 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-3-carboxylic acid | Similar structure but different position of carboxylic group | Varies in activity profile |

| 5-Cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide | Contains amide instead of carboxylic acid | Enhanced stability and activity |

Study on Antimicrobial Activity

A study conducted by Burguete et al. synthesized a series of novel pyrazole derivatives and tested their antibacterial properties against multiple pathogens. The results indicated that compounds with specific aliphatic amide linkages exhibited superior antimicrobial activity, highlighting the importance of structural modifications in enhancing efficacy .

Research on Anti-inflammatory Effects

Selvam et al. explored the anti-inflammatory properties of various pyrazole derivatives, including those similar to this compound. They found significant reductions in edema in carrageenan-induced models, suggesting strong anti-inflammatory potential comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What synthetic routes are commonly employed for 5-cyclopropyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions affect yield?

The compound can be synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. For example, a similar pyrazole-4-carboxylic acid derivative was prepared by cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, yielding a carboxylate intermediate that was hydrolyzed under basic conditions to the acid . Reaction parameters such as temperature (optimized at 80–100°C), solvent polarity, and catalyst choice (e.g., NaOH for hydrolysis) significantly influence yield. Lower yields (<50%) are observed if cyclopropane substituents introduce steric hindrance during cyclization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- IR spectroscopy : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- ¹H/¹³C NMR : Pyrazole ring protons (δ 6.5–8.5 ppm) and cyclopropyl CH₂ groups (δ 0.5–1.5 ppm). Substituent effects (e.g., 2-methylphenyl) cause distinct splitting patterns .

- X-ray crystallography : Confirms molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the carboxylic acid group) .

Q. What pharmacological activities have been reported for structurally analogous pyrazole-4-carboxylic acid derivatives?

Similar compounds exhibit analgesic, anti-inflammatory, and enzyme inhibitory activities. For instance, 5-substituted pyrazole-4-carboxylates showed COX-2 inhibition (IC₅₀ = 2–10 µM) in murine models . Activity depends on substituent polarity; cyclopropyl groups may enhance metabolic stability but reduce solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and charge distribution. For example, studies on similar pyrazole derivatives revealed that electron-withdrawing groups (e.g., carboxylic acid) lower HOMO energy, reducing nucleophilicity . These models guide functionalization strategies to optimize binding to biological targets .

Q. How might researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Methodological solutions include:

- Standardized assays : Replicate studies using identical protocols (e.g., MTT assay for cytotoxicity).

- Meta-analysis : Pool data from multiple sources to identify trends (e.g., IC₅₀ values for COX inhibition) .

- Structure-activity relationship (SAR) modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .

Q. What strategies optimize solubility and bioavailability without compromising pharmacological activity?

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability .

- Co-crystallization : Enhances aqueous solubility via hydrogen-bonded co-formers (e.g., nicotinamide) .

- Nanoformulation : Liposomal encapsulation increases circulation time and target specificity .

Q. How can stability studies inform storage and handling protocols for this compound?

Stability under varying conditions (pH, temperature, light) should be assessed via:

- Accelerated degradation studies : HPLC monitoring of decomposition products (e.g., decarboxylation at >100°C) .

- Long-term storage : Recommended storage at –20°C in inert atmospheres (N₂) to prevent oxidation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.